Ethyl 4,4-difluoro-3-phenylbutanoate
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Overview
Description
Ethyl 4,4-difluoro-3-phenylbutanoate is an organic compound with the molecular formula C12H13F2O2. It is a member of the ester family, characterized by the presence of a phenyl group and two fluorine atoms on the butanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-difluoro-3-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-3-phenylbutanoic acid.
Reduction: Formation of 4,4-difluoro-3-phenylbutanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 4,4-difluoro-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoro-3-phenylbutanoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: A precursor in the synthesis of ethyl 4,4-difluoro-3-phenylbutanoate.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Another fluorinated ester with similar reactivity but different applications.
Uniqueness
This compound is unique due to the combination of its phenyl group and difluoro substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H14F2O2 |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-3-phenylbutanoate |
InChI |
InChI=1S/C12H14F2O2/c1-2-16-11(15)8-10(12(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 |
InChI Key |
ZXOUEUVDLLFLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(F)F |
Origin of Product |
United States |
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